(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol
Description
Properties
CAS No. |
1346687-63-5 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H7N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-3,5,12H,4H2 |
InChI Key |
AGZSURYMZFVYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=NN=CS2)CO |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazone Intermediate Formation
The synthesis of 1,3,4-thiadiazole derivatives frequently begins with the preparation of thiosemicarbazones. For (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanol, a pyridine-3-carbaldehyde derivative serves as the foundational precursor. Reacting pyridine-3-carbaldehyde with thiosemicarbazide in ethanol under acidic conditions (5% glacial acetic acid) yields the corresponding thiosemicarbazone. This intermediate is critical for subsequent cyclization into the thiadiazole ring.
Reaction Conditions
Oxidative Cyclization Using Ferric Chloride
The thiosemicarbazone intermediate undergoes oxidative cyclization in the presence of ferric chloride (FeCl₃) to form the 1,3,4-thiadiazole ring. This step involves refluxing the thiosemicarbazone with FeCl₃ in aqueous medium at 80–90°C for 45 minutes. Subsequent neutralization with ammonia precipitates the thiadiazole-pyridine hybrid.
Optimization Insights
Reduction of the Aldehyde Group
Post-cyclization, the aldehyde group at the pyridine’s 3-position is reduced to a hydroxymethyl (-CH₂OH) group. Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the aldehyde without affecting the thiadiazole ring.
Characterization Data
-
FT-IR: Loss of C=O stretch (~1700 cm⁻¹) and emergence of O-H stretch (~3300 cm⁻¹).
-
¹H NMR (DMSO-d₆): δ 4.60 (s, 2H, -CH₂OH), 8.20–8.80 (m, 3H, pyridine-H).
Nucleophilic Substitution Strategies
Halogenated Pyridine Precursors
An alternative route employs 5-bromo-pyridin-3-ylmethanol as the starting material. Reacting this with 1,3,4-thiadiazole-2-thiol under basic conditions (NaOMe in methanol) facilitates nucleophilic aromatic substitution.
Reaction Scheme
Key Parameters
Thiol-Disulfide Exchange
In a modified approach, 5-mercapto-1,3,4-thiadiazole reacts with 3-(hydroxymethyl)pyridin-5-yl disulfide in DMF at 60°C. This thiol-disulfide exchange avoids harsh bases and improves functional group tolerance.
Advantages
-
Solvent: Dimethylformamide (DMF) enhances solubility.
-
Byproduct: Elemental sulfur, easily removed via filtration.
Phosphorus Oxychloride-Mediated Cyclodehydration
Carboxylic Acid to Thiadiazole Conversion
Adapting methods from 5-aryl-1,3,4-thiadiazole syntheses, pyridine-3,5-dicarboxylic acid reacts with thiosemicarbazide in phosphorus oxychloride (POCl₃) to form the thiadiazole ring. Selective reduction of the 5-carboxylic acid to hydroxymethyl completes the synthesis.
Stepwise Procedure
-
Cyclodehydration: POCl₃ (10 mL) with thiosemicarbazide (3 mmol) at 80–90°C for 1 hour.
-
Hydrolysis: Reflux with water (4 hours) and basify to pH 8 with NaOH.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Cyclodehydration | 78 |
| Reduction | 85 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the nitro groups on the thiadiazole ring to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing thiadiazole and pyridine moieties exhibit significant anticancer activity. Specifically, derivatives of 1,3,4-thiadiazole have been studied for their ability to inhibit various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs) and lipoxygenase enzymes. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol has been highlighted in several studies. Compounds derived from this structure have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In particular, novel derivatives have demonstrated greater anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies to explore its effects on specific targets such as CDKs and lipoxygenases. These studies are crucial for understanding the biochemical pathways influenced by this compound and its derivatives .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of thiadiazole derivatives. By modifying substituents on the pyridine and thiadiazole rings, researchers aim to enhance potency and selectivity for desired biological targets. This approach has led to the identification of more effective compounds for therapeutic applications .
Agrochemicals
In addition to its medicinal applications, this compound is being investigated for use in agrochemicals. Its potential as a pesticide or herbicide is being explored due to its biological activity against plant pathogens .
Synthesis of Complex Molecules
The compound serves as a valuable building block in the synthesis of more complex heterocyclic systems. Its unique structural features allow it to act as a precursor for various bioactive molecules used in pharmaceuticals and other chemical industries .
Case Studies
Mechanism of Action
The mechanism by which (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application, but often include disruption of normal cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol and Analogues
Biological Activity
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C₈H₇N₃OS
- CAS Number : 59207-22-6
The structure includes a pyridine ring fused with a thiadiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Synthesis of the Compound
This compound can be synthesized through various methods involving the reaction of pyridine derivatives with thiadiazole intermediates. The synthesis typically involves:
- Formation of Thiadiazole : Starting from appropriate thioketones and hydrazines.
- Pyridine Integration : Introducing pyridine via electrophilic substitution or coupling reactions.
- Final Functionalization : Converting the resulting intermediate to the methanol derivative.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
These values indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics like doxorubicin.
The mechanisms through which this compound exerts its anticancer effects include:
- Enzyme Inhibition : The compound has been reported to inhibit lipoxygenase enzymes, which play a role in cancer progression by promoting inflammation and tumor growth .
- Induction of Apoptosis : Studies indicate that derivatives containing thiadiazole structures can induce apoptosis in cancer cells through various pathways .
- Cell Cycle Arrest : Research suggests that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated:
- Antimicrobial Activity : Several studies have reported its effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies and Research Findings
A series of studies have focused on evaluating the biological activity of thiadiazole derivatives:
- In Vitro Studies : A study evaluated a range of thiadiazole compounds against various human cancer cell lines using MTT assays to assess cytotoxicity .
- Structure–Activity Relationship (SAR) : Research has established correlations between structural modifications on the thiadiazole ring and enhanced biological activity, guiding future drug development efforts .
Q & A
Basic Question: What are the recommended synthetic routes for (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanol, and how can purity be validated?
Methodological Answer:
A common approach involves coupling pyridine derivatives with thiadiazole precursors. For example, refluxing intermediates in ethanol or dioxane with triethylamine (TEA) facilitates nucleophilic substitution or cyclization reactions . Post-synthesis, purification via recrystallization (e.g., DMF-EtOH mixtures) is critical. Purity validation should employ thin-layer chromatography (TLC) with iodine vapor visualization and solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1 V/V/V) . High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity .
Advanced Question: How can researchers optimize reaction yields for thiadiazole-pyridine hybrids, and what factors cause variability?
Methodological Answer:
Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratios of reactants) and reflux conditions (e.g., 2–12 hours in ethanol or dioxane) . Catalysts like acetic acid or TEA improve reaction kinetics . Variability often stems from:
- Side reactions : Competing pathways due to unprotected hydroxyl or amine groups.
- Solvent polarity : Ethanol favors cyclization, while DMF may stabilize intermediates .
- Temperature gradients : Inconsistent refluxing leads to incomplete conversions.
Systematic Design of Experiments (DoE) can isolate critical parameters .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridine C-H vs. thiadiazole protons) and confirms methanol group presence .
- FT-IR spectroscopy : Detects functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N/C-S stretches in thiadiazole) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion) .
Advanced Question: How do stability and storage conditions impact experimental reproducibility?
Methodological Answer:
The compound’s stability is influenced by:
- Moisture sensitivity : The methanol group may hydrolyze; store under inert gas (N₂/Ar) in desiccators .
- Light sensitivity : Thiadiazole rings can photodegrade; use amber vials .
- Temperature : Long-term storage at –20°C prevents thermal decomposition. Pre-experiment stability assays (e.g., TLC/HPLC over 24–72 hours) are recommended .
Basic Question: What preliminary assays assess the compound’s biological activity?
Methodological Answer:
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
- Solvent effects : DMSO concentrations >1% can alter membrane permeability; use vehicle controls .
- Structural analogs : Confirm compound identity via X-ray crystallography to rule out isomer interference . Meta-analysis of existing data can identify trends (e.g., SAR for thiadiazole derivatives) .
Advanced Question: What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., kinase ATP pockets) .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns trajectories) .
Advanced Question: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Esterify the methanol group to enhance lipophilicity .
- Co-solvents : Use PEG-400 or cyclodextrins for aqueous formulations .
- Salt formation : React with HCl or sodium acetate to form hydrophilic salts .
Advanced Question: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Pull-down assays : Affinity tags (e.g., biotin) conjugated to the compound isolate target proteins .
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts upon compound binding .
- Fluorescence polarization : Competitive binding assays with fluorescent probes .
Advanced Question: What are the ethical and methodological considerations for toxicity profiling?
Methodological Answer:
- In vitro toxicity : Screen for hepatotoxicity using HepG2 cells and mitochondrial membrane potential assays .
- In vivo models : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) .
- Metabolite identification : LC-MS/MS detects reactive metabolites (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
